molecular formula C19H19N5OS B11189908 N-[4-(propan-2-yl)phenyl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide

N-[4-(propan-2-yl)phenyl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide

Cat. No.: B11189908
M. Wt: 365.5 g/mol
InChI Key: QTNQSUYBWAJBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-[4-(propan-2-yl)phenyl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps :

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Formation of the Benzimidazole Ring: The benzimidazole ring is formed by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.

    Coupling of the Rings: The triazole and benzimidazole rings are coupled together using a suitable linker, such as a sulfanyl group.

    Final Acetylation: The final step involves the acetylation of the coupled product to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production .

Chemical Reactions Analysis

N-[4-(propan-2-yl)phenyl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole or benzimidazole rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(propan-2-yl)phenyl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide has a wide range of scientific research applications, including :

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential antimicrobial and antiviral properties, making it a candidate for the development of new antibiotics and antiviral drugs.

    Medicine: The compound’s anticancer properties are being explored, with research focusing on its ability to inhibit the growth of cancer cells and induce apoptosis.

    Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Comparison with Similar Compounds

N-[4-(propan-2-yl)phenyl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide can be compared with other similar compounds, such as :

    Triazole Derivatives: Compounds like fluconazole and voriconazole, which are used as antifungal agents, share the triazole ring structure but differ in their specific functional groups and overall molecular architecture.

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents, share the benzimidazole ring structure but have different substituents and pharmacological properties.

The uniqueness of this compound lies in its combined triazole and benzimidazole rings, which confer a distinct set of biological activities and potential therapeutic applications .

Properties

Molecular Formula

C19H19N5OS

Molecular Weight

365.5 g/mol

IUPAC Name

N-(4-propan-2-ylphenyl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide

InChI

InChI=1S/C19H19N5OS/c1-12(2)13-7-9-14(10-8-13)20-17(25)11-26-19-23-22-18-21-15-5-3-4-6-16(15)24(18)19/h3-10,12H,11H2,1-2H3,(H,20,25)(H,21,22)

InChI Key

QTNQSUYBWAJBLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NNC3=NC4=CC=CC=C4N32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.